molecular formula C13H9BrN2O B3833641 5-(1,3-benzoxazol-2-yl)-2-bromoaniline

5-(1,3-benzoxazol-2-yl)-2-bromoaniline

Cat. No. B3833641
M. Wt: 289.13 g/mol
InChI Key: XBHATUQULWGSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-benzoxazol-2-yl)-2-bromoaniline, also known as BBA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBA is a heterocyclic compound that contains a benzoxazole ring and a bromine atom attached to an aniline group.

Mechanism of Action

The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-bromoaniline is not yet fully understood. However, studies have shown that 5-(1,3-benzoxazol-2-yl)-2-bromoaniline inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 5-(1,3-benzoxazol-2-yl)-2-bromoaniline has also been shown to inhibit the activity of enzymes involved in the biosynthesis of plant cell walls, leading to the inhibition of the growth of plant pathogens.
Biochemical and Physiological Effects:
5-(1,3-benzoxazol-2-yl)-2-bromoaniline has been shown to have low toxicity and does not have any significant adverse effects on human health. However, further studies are required to determine the long-term effects of 5-(1,3-benzoxazol-2-yl)-2-bromoaniline exposure on human health.

Advantages and Limitations for Lab Experiments

5-(1,3-benzoxazol-2-yl)-2-bromoaniline has several advantages for lab experiments such as its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of 5-(1,3-benzoxazol-2-yl)-2-bromoaniline include its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of 5-(1,3-benzoxazol-2-yl)-2-bromoaniline. One potential area of research is the development of 5-(1,3-benzoxazol-2-yl)-2-bromoaniline derivatives with improved solubility and bioavailability. Another area of research is the study of the mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-bromoaniline in more detail. Additionally, the potential applications of 5-(1,3-benzoxazol-2-yl)-2-bromoaniline in material science and agriculture can be further explored. Overall, 5-(1,3-benzoxazol-2-yl)-2-bromoaniline has shown significant potential for various applications and further research is required to fully understand its potential.

Scientific Research Applications

5-(1,3-benzoxazol-2-yl)-2-bromoaniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 5-(1,3-benzoxazol-2-yl)-2-bromoaniline has shown promising results as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In agriculture, 5-(1,3-benzoxazol-2-yl)-2-bromoaniline has been explored for its ability to inhibit the growth of plant pathogens. In material science, 5-(1,3-benzoxazol-2-yl)-2-bromoaniline has been used as a precursor for the synthesis of various organic materials.

properties

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHATUQULWGSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Benzoxazol-2-yl)-2-bromoaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-benzoxazol-2-yl)-2-bromoaniline
Reactant of Route 2
Reactant of Route 2
5-(1,3-benzoxazol-2-yl)-2-bromoaniline
Reactant of Route 3
Reactant of Route 3
5-(1,3-benzoxazol-2-yl)-2-bromoaniline
Reactant of Route 4
Reactant of Route 4
5-(1,3-benzoxazol-2-yl)-2-bromoaniline
Reactant of Route 5
Reactant of Route 5
5-(1,3-benzoxazol-2-yl)-2-bromoaniline
Reactant of Route 6
Reactant of Route 6
5-(1,3-benzoxazol-2-yl)-2-bromoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.